molecular formula C19H17NO4S2 B2959631 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1705790-18-6

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No. B2959631
M. Wt: 387.47
InChI Key: PHGYYXLWVRYFEI-UHFFFAOYSA-N
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Description

The chemical compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is an intriguing substance with diverse applications in scientific research1. Its unique structure and properties make it a valuable tool for investigating various biological processes and developing innovative drug candidates1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, a general method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed2. This method could potentially be adapted for the synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone.



Molecular Structure Analysis

The molecular formula of this compound is C14H15NO4S23. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.43. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this compound.


Scientific Research Applications

Synthetic Applications

  • Furan and thiophene derivatives are key intermediates in organic synthesis, offering pathways to a wide range of heterocyclic compounds. For example, the furan-2-yl(phenyl)methanol has been utilized in smooth aza-Piancatelli rearrangements, leading to trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields, showcasing the potential for creating complex molecular architectures (B. Reddy et al., 2012).

Catalytic Properties

  • Enantiopure azetidinone derivatives have been evaluated for their catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity. This suggests that azetidinone compounds, possibly including those with additional sulfonyl and furan/thiophene modifications, could serve as effective ligands or catalysts in asymmetric synthesis (Mincan Wang et al., 2008).

Inhibition and Biological Activity

  • Compounds with thiophene and furan rings have shown a range of biological activities, including inhibitory effects on vascular smooth muscle cells (VSMC) proliferation, indicating potential applications in addressing cardiovascular diseases (Li Qing-shan, 2011).

Material Science Applications

  • Thiophene derivatives are noted for their applications in material science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their excellent electronic properties (S. Nagaraju et al., 2018).

Corrosion Inhibition

  • Azetidinone and sulfonyl-containing compounds have been investigated for their role in corrosion inhibition, particularly in protecting metals in acidic environments. This highlights the potential for such compounds to be used in developing new corrosion inhibitors, which could extend the life of metal structures and components (P. Singaravelu & N. Bhadusha, 2022).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards associated with this compound.


properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c21-19(15-7-5-14(6-8-15)18-4-2-10-25-18)20-11-17(12-20)26(22,23)13-16-3-1-9-24-16/h1-10,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGYYXLWVRYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

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